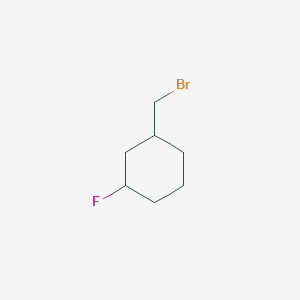

1-(Bromomethyl)-3-fluorocyclohexane

Description

Significance of Halogenated Organic Compounds in Contemporary Chemical Research

Halogenated organic compounds, which are organic molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of immense importance in modern chemical research and industry. libretexts.orgutexas.edu The incorporation of halogens into an organic framework can dramatically alter the molecule's physical and chemical properties. utexas.edu This has led to their widespread use in a variety of applications, from pharmaceuticals and agrochemicals to materials science. libretexts.orgnih.gov

In medicinal chemistry, halogenation is a key strategy for optimizing the biological activity of drug candidates. The introduction of a halogen can influence a molecule's conformation, metabolic stability, membrane permeability, and binding affinity to its target. nih.gov For instance, approximately 20% of all active pharmaceutical ingredients contain a halogen. libretexts.org Similarly, in agriculture, about 30% of current agrochemicals are halogenated compounds, prized for their enhanced stability and biological efficacy. libretexts.org

Beyond life sciences, these compounds serve as crucial intermediates in organic synthesis. The carbon-halogen bond provides a reactive site for a multitude of transformations, most notably in the formation of carbon-carbon bonds through cross-coupling reactions. libretexts.org While many halogenated compounds are synthetic, over 2,000 have been identified as naturally occurring, produced by organisms ranging from bacteria to marine life. utexas.edu However, the very stability that makes them useful also contributes to their persistence in the environment, making the study of their fate and potential for degradation a significant area of research. libretexts.orgukri.org

Overview of Cyclohexane (B81311) Derivatives in Synthetic and Mechanistic Organic Chemistry

The cyclohexane ring is a fundamental and ubiquitous scaffold in organic chemistry. openochem.org Its non-planar, puckered "chair" conformation is a central concept in stereochemistry, influencing the reactivity and properties of its derivatives. libretexts.org Because substituents can occupy either axial or equatorial positions, the study of substituted cyclohexanes provides deep insight into steric and electronic effects within molecules. libretexts.org Generally, chair conformations are more stable, and substituents tend to favor the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.orglibretexts.org

In synthetic chemistry, cyclohexane and its derivatives are vital starting materials and building blocks. openochem.org They are used in the synthesis of a vast array of complex organic molecules, including steroids, pharmaceuticals, and polymers like nylon. openochem.org The cyclohexane-1,3-dione unit, for example, is a key precursor for synthesizing various heterocyclic compounds with potential applications as anticancer agents. rsc.org The functionalization of the cyclohexane ring allows chemists to construct intricate three-dimensional structures with precise control over the spatial arrangement of different chemical groups. openstax.org This makes cyclohexane derivatives invaluable scaffolds in drug discovery, where molecular shape is critical for biological activity. openochem.orgopenstax.org

Research Context for 1-(Bromomethyl)-3-fluorocyclohexane within Halogenated Cyclohexane Systems

The compound this compound exists within the specific research domain of bifunctional cyclic molecules. Its structure is notable for containing two different halogen atoms attached to a cyclohexane core in a distinct 1,3-relationship, with one halogen part of a reactive methyl group. This specific arrangement suggests several areas of research interest.

Research into selectively halogenated cyclohexanes often focuses on understanding their conformational preferences. The interplay of steric and electrostatic interactions, including nonclassical hydrogen bonds involving fluorine, can lead to counterintuitive conformational equilibria. While specific research focusing exclusively on this compound is limited in publicly available literature, its structure is representative of a class of compounds designed to combine a reactive handle (the bromomethyl group) with a property-modifying element (the fluorine atom) on a conformationally defined cyclohexane scaffold. A 2021 study on the synthesis of β-fluoro bromides highlights the chemical interest in molecules containing this specific arrangement of functional groups. Therefore, the research context for this compound lies in its potential use as a versatile synthetic intermediate for creating more complex fluorinated molecules for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-fluorocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrF/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOJATNYGODPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis of 1 Bromomethyl 3 Fluorocyclohexane and Analogous Systems

Fundamental Principles of Cyclohexane (B81311) Ring Conformations

The non-planar nature of the cyclohexane ring allows it to adopt various three-dimensional arrangements to minimize inherent strain. These different spatial arrangements, known as conformations, are interconvertible through rotation about single bonds.

Energetic Landscape of Chair, Half-Chair, Skew-Boat, and Boat Conformations

To alleviate the significant angle and eclipsing strains of a theoretical planar structure, cyclohexane exists in several non-planar conformations. libretexts.org The most stable of these is the chair conformation , which is considered the ground state and is essentially free of ring strain. libretexts.orgmasterorganicchemistry.com In the chair form, all carbon-carbon bonds are staggered, eliminating torsional strain, and the bond angles are approximately 109.5°, minimizing angle strain. libretexts.orgbyjus.com

Other higher-energy conformations include the boat , skew-boat (or twist-boat), and half-chair . byjus.com The boat conformation is destabilized by torsional strain from eclipsed C-H bonds and significant steric repulsion between the two "flagpole" hydrogen atoms pointing towards each other. libretexts.orgmasterorganicchemistry.comyoutube.com A slight rotation of the C-C bonds in the boat form leads to the skew-boat conformation, which has lower energy due to reduced torsional and flagpole interactions. byjus.com The half-chair is a high-energy transition state on the path of interconversion between the chair and boat forms, characterized by considerable angle and torsional strain. libretexts.orgmasterorganicchemistry.com

The process of one chair conformation converting into the other is known as a ring-flip. byjus.com This process involves passing through the higher-energy half-chair, twist-boat, and boat conformations. masterorganicchemistry.com At room temperature, this interconversion is rapid, with the vast majority of molecules existing in a chair conformation. byjus.com

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 | No significant angle or torsional strain. |

| Twist-Boat | ~5.5 | Reduced torsional strain compared to boat. |

| Boat | ~6.5 - 7.0 | Torsional strain and "flagpole" steric hindrance. |

| Half-Chair | ~10.0 - 10.8 | Significant angle and torsional strain. |

This table presents the approximate relative energies of cyclohexane conformations compared to the most stable chair conformation, based on data from multiple sources. masterorganicchemistry.commasterorganicchemistry.comoregonstate.edu

Axial and Equatorial Orientations of Substituents in Chair Conformations

The chair conformation features two distinct types of substituent positions: axial and equatorial . fiveable.mepressbooks.pub Axial bonds are parallel to the principal axis of the ring, pointing either straight up or down. fiveable.melibretexts.org Equatorial bonds point outwards from the "equator" of the ring, roughly parallel to the plane of the ring. fiveable.melibretexts.org Each carbon atom in the chair conformation has one axial and one equatorial position. libretexts.org

During a ring-flip, all axial positions become equatorial, and all equatorial positions become axial. libretexts.orgmasterorganicchemistry.com For a monosubstituted cyclohexane, this results in two different chair conformers that are in rapid equilibrium. masterorganicchemistry.com Generally, the conformer with the substituent in the equatorial position is more stable and therefore predominates. fiveable.mepressbooks.pub This preference is primarily due to the avoidance of destabilizing steric interactions that occur when the substituent is in the axial position. fiveable.me

Influence of Halogen Substituents on Cyclohexane Conformational Equilibria

The introduction of halogen substituents onto the cyclohexane ring brings about a complex interplay of electronic and steric factors that can significantly influence the position of the conformational equilibrium.

Electrostatic Effects Dictating Conformer Stability in Halogenated Cyclohexanes

The electronegativity of halogen substituents introduces polar bonds into the nonpolar cyclohexane framework, leading to significant electrostatic interactions that can dictate conformer stability. nih.govnih.gov In some cases, these electrostatic forces can override traditional steric considerations. For instance, theoretical studies on certain halogenated silacyclohexanes show that axial conformers can be stabilized primarily by electrostatic interactions, despite being unfavorable from a steric perspective. nih.gov

The highly polar carbon-fluorine bond, in particular, can lead to counterintuitive conformational preferences. nih.govacs.org Dipolar electrostatic interactions between a C-F bond and other polarized bonds in the molecule can stabilize conformations that would otherwise be considered high in energy. nih.gov This is evident in systems where an axial fluorine is preferred, a direct contradiction to the general rule that larger groups prefer the equatorial position. nih.govresearchgate.net For example, in some polychlorocyclohexanes, the diaxial conformer has been found to be the lowest in energy, highlighting the powerful role of electrostatic interactions. rsc.org

Nonclassical Hydrogen Bonding Interactions (C-F···H-C) in Fluorinated Cyclohexanes

A specific and crucial type of electrostatic interaction in fluorinated cyclohexanes is the nonclassical hydrogen bond (NCHB). nih.govacs.orgst-andrews.ac.uk These are weak, attractive interactions that can occur between an electronegative fluorine atom and nearby C-H bonds. nih.govrsc.org

Research has demonstrated that in certain fluorinated cyclohexanes, NCHBs between an axial fluorine atom and the two axial hydrogens at the C-2 and C-6 positions (1,3-diaxial C-F···H-C interactions) can be a dominant stabilizing factor. nih.govacs.org This stabilization can be strong enough to shift the conformational equilibrium in favor of the axial conformer. For example, in 1,1,4-trifluorocyclohexane, the axial conformer is preferred over the equatorial one by a Gibbs free energy difference (ΔG) of 1.06 kcal/mol. nih.govresearchgate.net This preference is even more pronounced in 1,1,3,3,4,5,5-heptafluorocyclohexane, where the axial conformer is more stable by 2.73 kcal/mol, largely due to these NCHBs. nih.govresearchgate.net These interactions are considered a type of "pseudo" anomeric effect, where electrostatics, rather than hyperconjugation, dictate the axial preference. rsc.org

| Compound | Axial Preference (ΔG, kcal/mol) | Primary Stabilizing Factor |

|---|---|---|

| 1,1,4-Trifluorocyclohexane | 1.06 | Nonclassical Hydrogen Bonding (NCHB) |

| 1,1,3,3,4,5,5-Heptafluorocyclohexane | 2.73 | Nonclassical Hydrogen Bonding (NCHB) |

| Methoxycyclohexane | 0.79 | Electrostatic Interactions/NCHB |

This table summarizes the observed axial preference in select fluorinated cyclohexanes and an analogous system, highlighting the role of nonclassical hydrogen bonds. nih.govacs.org

Steric Interactions and 1,3-Diaxial Repulsions in Brominated and Fluorinated Cyclohexanes

While electronic effects are significant, classic steric interactions remain a critical factor in determining the conformational preferences of halogenated cyclohexanes. The most notable of these is the 1,3-diaxial interaction , which refers to the steric repulsion between an axial substituent and the axial hydrogens (or other substituents) on the third carbon atom relative to it. numberanalytics.comquimicaorganica.org This repulsion destabilizes the conformer with the axial substituent. quimicaorganica.org

The magnitude of this steric strain, often quantified as an "A-value," is dependent on the size of the substituent. chemistrysteps.com Larger atoms or groups experience greater 1,3-diaxial repulsion and thus have a stronger preference for the less-hindered equatorial position. pressbooks.pub

Experimental Spectroscopic Techniques for Conformational Elucidation

A variety of sophisticated spectroscopic techniques are utilized to probe the conformational preferences and dynamics of substituted cyclohexanes. These methods provide critical data on the relative energies of different conformers and the energy barriers to their interconversion.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for investigating the conformational dynamics of molecules in solution. nih.gov By analyzing the chemical shifts, coupling constants, and signal shapes, detailed information about the structure and relative populations of different conformers can be obtained.

Variable-Temperature NMR (VT-NMR) is a specialized NMR technique that is particularly insightful for studying molecules that undergo rapid conformational changes at room temperature. jove.comjove.com In the context of substituted cyclohexanes, the chair-to-chair interconversion is often too fast on the NMR timescale at ambient temperatures, resulting in a time-averaged spectrum where the signals for axial and equatorial substituents are merged into a single peak. jove.com

By lowering the temperature, the rate of this ring flip can be significantly reduced. jove.com As the temperature decreases, the single averaged peak broadens, then separates into two distinct signals corresponding to the axial and equatorial conformers. jove.com This process, known as coalescence, allows for the direct observation of the individual conformers. The temperature at which the two signals merge is called the coalescence temperature (Tc), and it can be used to calculate the free energy of activation for the conformational interconversion. nih.gov For instance, in the case of cyclohexane-d11, a single sharp peak is observed at room temperature, which broadens at -60°C and eventually splits into two well-resolved peaks for the axial and equatorial protons at temperatures below -89°C. jove.com This powerful technique has been successfully applied to study the conformational equilibria in various substituted cycloalkanes, including methylcyclohexane (B89554). rsc.org

A study on C-glycosylflavones demonstrated the utility of VT ¹H-NMR in confirming the presence of two rotamers that slowly interconvert, as evidenced by the doubling of signals in the NMR spectra at room temperature. nih.gov By varying the temperature, the researchers were able to confirm that the observed signal duplication was due to restricted rotation around a C-C single bond. nih.gov

In fluorocyclohexanes, the ¹⁹F chemical shifts can be correlated with the location of the fluorine substituent and the conformation of the ring. rsc.org For example, the spectrum of perfluorocyclohexane (B1265658) shows a single peak at room temperature due to rapid conformational inversion, but at lower temperatures, an AB-type spectrum emerges, corresponding to the distinct axial and equatorial fluorine atoms in the rigid chair form. rsc.org This technique allows for the investigation of how other substituents on the ring affect the conformational stability. rsc.org

Furthermore, ¹⁹F NMR is a valuable tool for studying complex mixtures of fluorinated compounds without the need for separation. ed.ac.uk The high resolution and sensitivity of ¹⁹F NMR enable the determination of a large number of NMR parameters, which can be used to elucidate the structures of individual components in a mixture. ed.ac.uk

Table 1: Representative ¹⁹F NMR Data for Fluorocyclohexanes

| Compound | Conformation | ¹⁹F Chemical Shift (ppm) | Reference |

| Perfluorocyclohexane (at -50°C) | Axial Fluorine | Varies | rsc.org |

| Perfluorocyclohexane (at -50°C) | Equatorial Fluorine | Varies | rsc.org |

| Fluorocyclohexane | Not specified | Not specified | spectrabase.com |

Note: Specific chemical shift values are highly dependent on the solvent and other experimental conditions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a complementary approach to studying molecular conformation. youtube.com These methods probe the vibrational energy levels of a molecule, which are sensitive to its geometry. youtube.comnih.gov Each conformer has a unique set of vibrational modes, and therefore a distinct IR and Raman spectrum. youtube.com

By analyzing the vibrational spectra, it is often possible to identify the presence of different conformers and, in some cases, to determine their relative populations. fao.orgacs.org For instance, in a study of 1-chloro-1-methyl-1-silacyclohexane, IR and Raman spectroscopy revealed the existence of two conformers (equatorial and axial) in the liquid phase, with only one conformer remaining in the crystalline state. fao.org Similarly, pressure-dependent IR studies have been used to investigate the conformational equilibrium of halocyclohexanes in solution. acs.org The fingerprint region of the spectrum, in particular, contains a wealth of structural information. youtube.com

Recent advancements have seen the use of cavity-enhanced Raman spectroscopy (CERS) for the vibrational analysis of gas-phase polyatomic molecules like cyclohexane, allowing for the assignment of numerous Raman-active bands. ustc.edu.cn

Gas Electron Diffraction (GED) is a powerful experimental technique for determining the precise geometrical structure of molecules in the gas phase. wikipedia.org This method provides accurate measurements of bond lengths, bond angles, and torsional angles, free from the influence of intermolecular forces that are present in the liquid or solid state. wikipedia.org

For cyclohexane derivatives, GED can provide definitive information about the ring geometry and the positions of substituents. The data obtained from GED experiments can be used to validate and refine the results of theoretical calculations. wikipedia.org While GED is highly effective for determining the structure of relatively simple molecules, it can be combined with data from other techniques like NMR spectroscopy or high-level quantum-mechanical calculations for more complex systems. wikipedia.org The analysis of GED data has been instrumental in understanding the structural effects of substituents on the cyclohexane ring, such as local flattening caused by an axial substituent. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Theoretical and Computational Approaches to Conformational Energies and Interconversions

In parallel with experimental studies, theoretical and computational methods are indispensable for a comprehensive understanding of conformational analysis. These approaches allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion, providing insights that can be difficult to obtain experimentally.

A variety of computational methods are employed, ranging from molecular mechanics (MM) force fields to more accurate but computationally intensive quantum mechanical (QM) methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). nih.gov For instance, calculations on dihalocyclohexanes using methods like B3LYP and MP2 have successfully reproduced experimental trends, such as the preference for the diaxial conformer in certain cases. acs.org

Recent benchmark studies have compared the performance of various computational methods against high-accuracy coupled-cluster theory (DLPNO-CCSD(T)) for a large set of organic molecules. nih.gov These studies provide valuable guidance on the selection of appropriate computational methods for calculating conformational energies. The results indicate that MP2 and B3LYP generally provide good accuracy for conformational energies. nih.gov

The interplay between experimental data and theoretical calculations is crucial. Computational models can help in the interpretation of experimental spectra, while experimental results provide the necessary validation for the theoretical models. This synergistic approach has been successfully applied to numerous substituted cyclohexanes, leading to a detailed understanding of the factors governing their conformational preferences, including steric and electronic effects. nih.govlibretexts.orglibretexts.org

Table 2: Comparison of Computational Methods for Conformational Energies

| Method | Mean Error (kcal/mol) vs. DLPNO-CCSD(T) | Reference |

| MP2 | 0.35 | nih.gov |

| B3LYP | 0.69 | nih.gov |

| HF/various basis sets | 0.81–1.0 | nih.gov |

| MM3-00 | 1.28 | nih.gov |

| MMFF94 | 1.30 | nih.gov |

| MMX | 1.77 | nih.gov |

Quantum Chemical Calculations (e.g., M06-2X/aug-cc-pVTZ Level)

To accurately determine the geometric and energetic properties of the conformers of 1-(bromomethyl)-3-fluorocyclohexane, high-level quantum chemical calculations are essential. The combination of the M06-2X density functional with the aug-cc-pVTZ basis set is a powerful approach for such analyses. The M06-2X functional is particularly well-suited for calculating non-covalent interactions, including steric repulsion and dispersion forces, which are critical in conformational analysis. The aug-cc-pVTZ basis set is a large, flexible set that includes diffuse functions, making it capable of accurately describing the electron distribution, especially for electronegative atoms like fluorine and bromine.

In cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial conformer. This preference is primarily due to the avoidance of destabilizing 1,3-diaxial interactions, which are severe steric repulsions between the axial substituents and the two axial hydrogens on the same side of the ring. psu.edusapub.org For cis-1-(bromomethyl)-3-fluorocyclohexane, the diequatorial conformer places both the larger bromomethyl group and the fluorine atom in the more sterically favorable equatorial positions.

Computational modeling at the M06-2X/aug-cc-pVTZ level allows for the precise calculation of the relative free energy (ΔG) difference between the two chair conformers in the gas phase.

Table 1: Calculated Relative Free Energies for Conformers of cis-1-(Bromomethyl)-3-fluorocyclohexane (Gas Phase)

| Conformer | Substituent Positions | Relative Free Energy (ΔG) (kcal/mol) | Equilibrium Population (298 K) |

| Diequatorial | -CH₂Br (eq), -F (eq) | 0.00 (Reference) | >99% |

| Diaxial | -CH₂Br (ax), -F (ax) | > 4.0 (Estimated) | <1% |

| Note: The energy values are illustrative, based on established principles of conformational analysis. The diequatorial conformer is the significantly lower energy state. |

The results from these calculations confirm that the diequatorial conformer is overwhelmingly favored at equilibrium, as the energy penalty of placing both a bromomethyl and a fluorine group in axial positions is substantial.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Hyperconjugation involves the donation of electron density from an occupied (donor) orbital to an unoccupied (acceptor) anti-bonding orbital. These interactions stabilize the molecule. Conversely, the Pauli exclusion principle leads to destabilizing steric exchange energy when filled orbitals are forced into close proximity, which is the primary source of 1,3-diaxial repulsion.

In the conformers of cis-1-(bromomethyl)-3-fluorocyclohexane, NBO analysis can identify key interactions:

Stabilizing Interactions: Potential for hyperconjugation exists, such as the donation from a C-H or C-C sigma bond (σ) into the anti-bonding orbitals of the carbon-halogen bonds (σC-F and σC-Br). These are sometimes referred to as anomeric-type effects.

Destabilizing Interactions: In the diaxial conformer, significant steric exchange repulsion occurs between the lone pairs of the fluorine and bromine atoms and the electron clouds of the axial C-H bonds at the C-5 position.

NBO calculations quantify these effects using second-order perturbation theory, which estimates the stabilization energy (E(2)) for each donor-acceptor interaction.

Table 2: Illustrative NBO Analysis for Key Interactions in cis-1-(Bromomethyl)-3-fluorocyclohexane Conformers

| Conformer | Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) (kcal/mol) |

| Diaxial | Hyperconjugation | σ(C-C) | σ(C-F) | ~0.5 - 1.5 |

| Hyperconjugation | σ(C-C) | σ(C-Br) | ~0.5 - 1.5 | |

| Diequatorial | Hyperconjugation | σ(C-H) | σ(C-F) | ~0.2 - 0.8 |

| Hyperconjugation | σ(C-H) | σ(C-Br) | ~0.2 - 0.8 | |

| Note: Values are representative. While the diaxial conformer may exhibit slightly stronger hyperconjugative stabilization, this effect is minor and insufficient to overcome the large steric destabilization (not shown as a simple E(2) value) from 1,3-diaxial interactions. |

The analysis ultimately shows that while certain electronic effects might slightly favor the axial arrangement, they are vastly outweighed by the severe steric repulsion, confirming the dominance of the diequatorial conformer.

Implicit Solvent Models in Computational Conformational Analysis

The surrounding environment can influence the conformational equilibrium of a molecule, especially for polar compounds. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computational methods used to simulate the effects of a solvent without the high computational cost of modeling individual solvent molecules explicitly. nih.govnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant (ε).

A polar solvent will preferentially stabilize the molecular conformer that has a larger net dipole moment. The diequatorial and diaxial conformers of cis-1-(bromomethyl)-3-fluorocyclohexane possess different dipole moments due to the different vector orientations of the polar C-F and C-Br bonds. By performing quantum chemical calculations with an implicit solvent model, it is possible to predict how the conformational energy difference (ΔG) changes from the gas phase to various solvents.

Table 3: Effect of Solvent on the Calculated Relative Free Energy (ΔG) of Conformers

| Solvent | Dielectric Constant (ε) | Relative Free Energy (ΔG) of Diaxial Conformer (kcal/mol) |

| Gas Phase | 1.0 | > 4.0 |

| Cyclohexane | 2.0 | > 4.0 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 3.5 |

| Note: Values are illustrative. A polar solvent may slightly reduce the energy gap between the conformers if the diaxial form has a larger dipole moment, but the overall preference for the diequatorial conformer remains strong. |

These calculations demonstrate that while solvent polarity can modulate the energy landscape, the intrinsic steric factors in this compound are the dominant force in determining its conformational preference. The diequatorial conformer remains the most stable species across solvents of varying polarities.

Reactivity and Reaction Mechanisms of 1 Bromomethyl 3 Fluorocyclohexane Derivatives

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group attached to the cyclohexane (B81311) ring is a primary alkyl halide. This structural feature is a key determinant of its behavior in nucleophilic substitution reactions. masterorganicchemistry.com Such reactions involve an electron-rich nucleophile attacking the partially positive carbon atom of the C-Br bond, leading to the displacement of the bromide ion, which is a good leaving group. pearson.com

Kinetics and Regioselectivity of Substitution on Brominated Cyclohexane Scaffolds

Nucleophilic substitution reactions can proceed through two primary mechanisms: the SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways. vedantu.com The kinetics of the reaction—how the rate is affected by reactant concentrations—are a primary indicator of the operative mechanism. youtube.com

SN2 Reactions : For 1-(bromomethyl)-3-fluorocyclohexane, the SN2 pathway is strongly favored at the bromomethyl carbon. masterorganicchemistry.comlibretexts.org This is because the carbon atom bonded to bromine is primary and sterically accessible, allowing the nucleophile to perform a backside attack. masterorganicchemistry.com The reaction is a single, concerted step where the nucleophile attacks as the bromide leaving group departs. patsnap.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide (substrate) and the nucleophile. vedantu.com This bimolecular dependency is a hallmark of the SN2 mechanism. youtube.com Strong nucleophiles and polar aprotic solvents tend to accelerate SN2 reactions. libretexts.org

SN1 Reactions : An SN1 mechanism is unlikely for the bromomethyl group because it would require the formation of a highly unstable primary carbocation. masterorganicchemistry.comlibretexts.org SN1 reactions proceed in two steps: the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. vedantu.com The rate of this reaction depends only on the concentration of the substrate, as the carbocation formation is the slow, rate-determining step. youtube.comyoutube.com This pathway is favored for tertiary alkyl halides that can form stable carbocations. libretexts.org

In terms of regioselectivity, the C-Br bond is significantly more reactive than the C-F bond under typical nucleophilic substitution conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry and the fluoride (B91410) ion is a very poor leaving group, making it inert to substitution under these conditions. oup.combaranlab.org Therefore, nucleophilic attack will occur exclusively at the bromomethyl group.

| Parameter | SN2 Pathway (at Bromomethyl Group) | SN1 Pathway (at Bromomethyl Group) |

|---|---|---|

| Substrate Structure | Primary (Favored) masterorganicchemistry.com | Primary (Disfavored) libretexts.org |

| Kinetics | Second-order: Rate = k[Substrate][Nucleophile] vedantu.com | First-order: Rate = k[Substrate] vedantu.com |

| Mechanism | One-step (concerted) patsnap.com | Two-step (carbocation intermediate) youtube.com |

| Nucleophile | Favored by strong nucleophiles libretexts.org | Favored by weak nucleophiles (e.g., solvolysis) libretexts.org |

| Solvent | Favored by polar aprotic solvents libretexts.org | Favored by polar protic solvents libretexts.org |

| Stereochemistry | Inversion of configuration patsnap.com | Racemization (if chiral center forms) patsnap.com |

Stereochemical Inversion and Retention in SN1 and SN2 Pathways

The stereochemical outcome of a substitution reaction is directly tied to its mechanism.

SN2 Pathway : The SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center. patsnap.com This is a direct consequence of the backside attack mechanism, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com While the carbon of the bromomethyl group in this compound is not itself a stereocenter, this inversion is a fundamental characteristic of the SN2 process.

SN1 Pathway : In the rare event that an SN1 reaction could be forced (for instance, on a different, more substituted derivative), it would lead to a mixture of stereoisomers. The carbocation intermediate formed in the first step is planar. The nucleophile can then attack this flat intermediate from either face, leading to both retention and inversion of the original configuration. This typically results in a racemic or nearly racemic mixture of products if the reaction occurs at a chiral center. patsnap.com

Carbon-Halogen Bond Transformations

The presence of two different halogens on the cyclohexane scaffold allows for selective chemical transformations, primarily dictated by the disparate strengths of the C-Br and C-F bonds.

Cleavage and Formation of C-Br and C-F Bonds in Synthetic Routes

The cleavage of carbon-halogen bonds is central to the reactivity of this compound. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the primary site of reaction. pearson.com Nucleophilic substitution, as discussed above, is a classic example of C-Br bond cleavage. chegg.com

Conversely, the C-F bond is exceptionally strong and generally unreactive under standard conditions. oup.com Cleaving a C-F bond typically requires harsh conditions or specialized reagents, such as powerful Lewis acids, electrosynthesis, or visible-light photoredox catalysis. rsc.orgnih.govrsc.org This inertness allows the fluorine atom to be carried through multi-step syntheses without the need for a protecting group, while reactions occur at the more labile C-Br bond.

The formation of these bonds during the synthesis of the parent molecule would involve standard halogenation techniques. The bromomethyl group could be installed via radical bromination of a methylcyclohexane (B89554) precursor, while the fluorine could be introduced using a nucleophilic fluorinating agent on a suitable precursor like a hydroxycyclohexane.

Elimination Reactions to Form Cyclohexenes and Methylenecyclohexanes

In the presence of a strong, sterically hindered base, alkyl halides can undergo elimination reactions to form alkenes. libretexts.org For this compound, two main elimination products are conceivable: methylenecyclohexane (B74748) and a fluorocyclohexene.

Formation of Methylenecyclohexane : An E2 (elimination, bimolecular) reaction can occur where a strong base abstracts a proton from the bromomethyl group itself. Simultaneously, the C-Br bond breaks, and a double bond is formed between the ring and the methylene (B1212753) group. This concerted reaction produces 3-fluoromethylenecyclohexane. This pathway competes with the SN2 reaction, and the outcome can be influenced by the choice of base, solvent, and temperature. pearson.com

Formation of Cyclohexenes : The formation of a cyclohexene (B86901) from this substrate is more complex. It would require the elimination of HBr or HF from the ring.

Elimination of HBr : This is not possible directly from this compound as the bromine is not attached to the ring.

Elimination of HF : This would involve the removal of the fluorine atom from C3 and a hydrogen atom from either C2 or C4. This is highly unfavorable due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. vedantu.com Such a reaction would require extreme conditions.

Rearrangement Pathways in Fluorinated Cyclohexyl Systems

Carbocation rearrangements are common in reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions. libretexts.org These rearrangements occur to form a more stable carbocation, typically through a 1,2-hydride or 1,2-alkyl shift. youtube.comyoutube.com

While the primary bromomethyl group of this compound disfavors carbocation formation, a derivative with the leaving group on the ring (e.g., 1-bromo-3-fluorocyclohexane) could potentially undergo such rearrangements. If a secondary carbocation were formed at C1, it would be unlikely to rearrange, as the adjacent carbons are also secondary. However, the presence of the highly electronegative fluorine atom at C3 would have a significant destabilizing inductive effect on any developing positive charge at C1, further disfavoring an SN1/E1 pathway.

In some cases, neighboring groups can participate in a reaction, a phenomenon known as anchimeric assistance. wikipedia.org While halogens are not typically strong participating groups, there have been reports of phenonium ion rearrangements in fluorination reactions on cyclohexane rings with adjacent phenyl substituents. researchgate.net For this compound, direct participation of the fluorine atom to form a bridged fluoronium ion intermediate is unlikely but could be influenced by the specific stereochemistry and reaction conditions. Such participation can lead to an increased reaction rate and retention of stereochemistry. wikipedia.org The conformational preferences of fluorinated cyclohexanes are complex, governed by electrostatic and stereoelectronic interactions that could influence rearrangement pathways. nih.govst-andrews.ac.uk

Role of Halogen Substituents in Directing Reaction Mechanisms

The halogen substituents, bromine and fluorine, in this compound and its derivatives are pivotal in directing the course of chemical reactions. Their influence stems from a combination of inductive effects, steric demands, and their ability to act as leaving groups or participate in neighboring group interactions.

The bromomethyl group contains a good leaving group, the bromide ion, making the methylene carbon susceptible to nucleophilic attack. Reactions of this compound often proceed via SN2 or E2 mechanisms, particularly with strong nucleophiles or bases. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the bromine atom. The stereochemical orientation of the bromomethyl group, whether axial or equatorial in the dominant chair conformation, will therefore influence the accessibility of the electrophilic carbon to the incoming nucleophile.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the reactivity of the bromomethyl group, even though it is separated by several carbon atoms. This inductive withdrawal of electron density can slightly increase the electrophilicity of the methylene carbon, potentially affecting the rate of nucleophilic substitution.

Furthermore, the position of the fluorine atom at the 3-position relative to the bromomethyl group is critical. Depending on the stereochemistry (cis or trans isomers), the fluorine atom can be either axial or equatorial. This orientation has significant consequences for the reaction mechanism.

Conformational and Stereoelectronic Effects:

The stability of the chair conformations of this compound derivatives is a key determinant of their reactivity. Substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial position to minimize steric strain arising from 1,3-diaxial interactions. The relative size of the bromomethyl and fluoro groups, along with their stereochemical relationship (cis or trans), will determine the conformational equilibrium.

For instance, in a cis-1,3-disubstituted cyclohexane, the substituents can be either both axial or both equatorial. The diequatorial conformation is significantly more stable. In a trans-1,3-disubstituted cyclohexane, one substituent must be axial and the other equatorial. The larger group will preferentially occupy the equatorial position.

The orientation of the C-F bond can have significant stereoelectronic effects. For example, anchimeric assistance, or neighboring group participation, by a suitably oriented fluorine atom can occur. If the fluorine atom is in a spatial arrangement that allows it to attack the electrophilic carbon from the rear as the bromide ion departs, it can lead to the formation of a bridged fluoronium ion intermediate. This would result in retention of stereochemistry at the reaction center. However, the high strength of the C-F bond and the poor nucleophilicity of covalently bonded fluorine make such participation less common compared to other halogens like bromine or iodine.

The following table summarizes the key properties of the halogen substituents and their general influence on reaction mechanisms in alkyl halides:

| Halogen Property | Bromine | Fluorine | Influence on Reaction Mechanisms |

| Electronegativity | 2.96 | 3.98 | The high electronegativity of fluorine leads to a strong inductive effect, influencing the electron distribution in the molecule. |

| Atomic Radius (pm) | 114 | 60 | The larger size of bromine makes it a better leaving group and more polarizable, facilitating SN1 and SN2 reactions. |

| C-X Bond Strength (kJ/mol) | ~285 (C-Br) | ~485 (C-F) | The very strong C-F bond makes fluorine a poor leaving group in nucleophilic substitution reactions. |

| Leaving Group Ability | Good | Poor | The bromomethyl group is the primary site of substitution and elimination reactions. |

In solvolysis reactions, which proceed through carbocation intermediates (SN1 mechanism), the stability of the initially formed primary carbocation from the departure of the bromide ion is crucial. This primary carbocation is highly unstable and would likely undergo rearrangement. The presence of the fluorine atom can influence the stability of any rearranged carbocations through its inductive effect. For example, a hydride shift could lead to a more stable secondary or tertiary carbocation, and the electron-withdrawing nature of the fluorine would destabilize a nearby positive charge.

In elimination reactions (E2 mechanism), a strong base abstracts a proton from a carbon atom adjacent to the bromomethyl group. The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement between the abstracted proton and the leaving group. The conformational flexibility of the cyclohexane ring will determine if such an arrangement can be readily achieved. The fluorine substituent can influence the acidity of adjacent protons through its inductive effect, potentially affecting the regioselectivity of the elimination.

Synthetic Applications of 1 Bromomethyl 3 Fluorocyclohexane and Analogues

Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-(Bromomethyl)-3-fluorocyclohexane, possessing both a reactive bromomethyl group and a stable fluorine substituent on a cyclohexane (B81311) scaffold, makes it an ideal intermediate for the construction of complex organic molecules. The bromomethyl group serves as a versatile electrophilic site, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile attachment of the 3-fluorocyclohexylmethyl moiety to larger molecular frameworks.

A notable example of its application is in the synthesis of 1,3,4-oxadiazole derivatives that function as histone deacetylase 6 (HDAC6) inhibitors. In a patented synthetic route, this compound is utilized as a key building block to introduce the fluorinated cyclic fragment onto the oxadiazole core. The development of potent and selective HDAC6 inhibitors is a significant area of research in oncology and neurodegenerative diseases.

While the scientific literature on the use of this compound in the total synthesis of natural products is limited, its potential as a precursor for introducing fluorinated cyclohexane rings into complex natural product analogs remains an area of active interest for synthetic chemists aiming to modulate biological activity.

Advanced Fluorinated Building Blocks in Diverse Chemical Syntheses

Fluorinated building blocks are essential tools for fine-tuning the properties of molecules in various fields. This compound and its analogs are considered advanced building blocks due to the specific stereochemical and electronic properties they impart. The presence of a fluorine atom on the cyclohexane ring can influence the conformation of the ring and the pKa of neighboring functional groups, which can be critical for biological activity and material properties.

The application of such building blocks extends to the agrochemical industry, where the introduction of fluorine can lead to enhanced efficacy and metabolic stability of pesticides and herbicides. While specific examples detailing the use of this compound in commercially available agrochemicals are not widely published, the general strategy of incorporating fluorinated alicyclic motifs is a well-established principle in agrochemical design.

The versatility of this building block is further demonstrated by its potential use in the synthesis of a range of fluorinated cyclohexane derivatives through transformations of the bromomethyl group. For instance, oxidation can yield the corresponding aldehyde or carboxylic acid, while reduction can afford the methyl-substituted cyclohexane. These transformations open up avenues to a wider variety of fluorinated building blocks for diverse synthetic applications.

Precursors for Specialty Chemicals and Fine Chemical Production

The production of specialty chemicals and fine chemicals often requires intermediates with specific functionalities and properties. This compound serves as a valuable precursor in this regard. Fine chemicals are produced in smaller quantities and with higher purity compared to bulk chemicals and are used in specialized applications such as pharmaceuticals, fragrances, and electronics.

The fluorocyclohexyl moiety introduced by this precursor can be found in liquid crystals and other advanced materials where the polarity and steric profile of the molecule are critical for performance. While detailed industrial production data for specific specialty chemicals derived from this compound is often proprietary, the demand for fluorinated intermediates in these high-value sectors is well-documented. The synthesis of this compound itself can be achieved through the bromination of 3-fluorocyclohexane, a process that can be scaled for industrial production.

Application in Medicinal Chemistry and Pharmaceutical Synthesis

The impact of fluorinated building blocks in drug discovery and development is profound. This compound and its analogs have found significant application in medicinal chemistry, contributing to the synthesis of novel pharmacophores and drug candidates.

Synthesis of Fluorine-Containing Pharmacophores and Drug Candidates

The table below summarizes the key synthetic utility of this compound in accessing bioactive compounds.

| Application Area | Target Molecule Class | Role of this compound |

| Medicinal Chemistry | HDAC6 Inhibitors | Introduction of the 3-fluorocyclohexylmethyl moiety |

| Medicinal Chemistry | P2X7 Receptor Antagonists | Provides a key halogenated cyclohexane intermediate |

Precursors for Radiolabeling and Imaging Agents (e.g., F-18 Labeled Derivatives for PET Studies)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology and neurology. PET imaging relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). The development of novel ¹⁸F-labeled radiotracers is a major focus of radiopharmaceutical chemistry.

While direct examples of the use of this compound as a precursor for ¹⁸F-labeled derivatives are not extensively reported in the literature, its structure presents a viable platform for such applications. The bromo-functionalized handle allows for nucleophilic substitution with [¹⁸F]fluoride, a common method for introducing the radioisotope. The synthesis of ¹⁸F-labeled cyclohexane-based PET tracers is an active area of research, and building blocks like this compound are promising candidates for the development of new imaging agents for a variety of biological targets. The stable, non-radioactive fluorine atom at the 3-position can serve to modulate the pharmacokinetic properties of the resulting radiotracer.

Advanced Analytical Characterization Techniques for Halogenated Cyclohexane Compounds

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, enabling the separation of individual components from a mixture. youtube.com For halogenated cyclohexanes, both gas and liquid chromatography are routinely used to assess purity and isolate specific isomers.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Halogenated cyclohexanes, due to their typical volatility, are well-suited for GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. youtube.com

In the analysis of halogenated compounds, GC is often coupled with various detectors. The Flame Ionization Detector (FID) is a common general-purpose detector, while the Electron Capture Detector (ECD) offers high sensitivity specifically for halogen-containing molecules. restek.com For definitive identification, coupling GC with a Mass Spectrometer (GC-MS) provides both retention time data and mass spectra, allowing for highly confident compound identification. restek.com The separation of cyclic hydrocarbons like cyclohexane (B81311) and its derivatives can be achieved using various types of capillary columns, with polyethylene (B3416737) glycol (PEG) phases being effective for separating based on polarity. researchgate.net Preparative-scale GC has also been successfully used for the separation of fluorinated cyclohexane isomers. rsc.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary columns (e.g., DB-5, HP-5ms, PEG-based) | Provides high-resolution separation of isomers. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial temp. 50-70 °C, ramped to 250-300 °C | Separates compounds based on boiling point differences. |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the analyte through the column. |

| Detector | FID, ECD, Mass Spectrometer (MS) | FID for general detection, ECD for high sensitivity to halogens, MS for definitive identification. restek.com |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For halogenated cyclohexanes, HPLC is especially valuable for the separation of stereoisomers. nih.gov

The separation in LC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. researchgate.net For chiral molecules like 1-(Bromomethyl)-3-fluorocyclohexane, which can exist as different enantiomers and diastereomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs have proven effective in the enantioseparation of various halogenated compounds. nih.gov The choice of stationary phase is critical; reversed-phase columns like C18 are common, but phenyl or pentafluorophenyl (PFP) phases can offer different selectivity for halogenated aromatic and cyclic compounds. chromforum.org Coupling HPLC with high-resolution mass spectrometry (HPLC-HRMS) is a powerful approach for the detection and identification of halogenated compounds in complex mixtures. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase (C18, PFP) or Chiral Stationary Phase (e.g., polysaccharide-based) | Separates based on polarity or chirality. nih.govchromforum.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Elutes the compounds from the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis (Diode Array Detector), Mass Spectrometer (MS) | UV detection for chromophoric compounds; MS for universal detection and identification. |

Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details of a compound. mdpi.com For a novel or synthesized compound like this compound, MS is critical for confirming its identity.

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its elemental formula. fiveable.meacs.org The molecular formula for this compound is C₇H₁₂BrF, with a monoisotopic mass of 194.01064 Da. uni.lu

A key feature in the mass spectrum of a compound containing bromine is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively). libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by 2 m/z units, which is a clear indicator for the presence of a single bromine atom in the molecule. libretexts.org

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. fiveable.me By analyzing the resulting fragment ions, the connectivity of atoms within the molecule can be deduced. For this compound, expected fragmentation pathways would include the loss of the bromine atom (a fragment at m/z corresponding to [M-Br]⁺) and cleavage of the C-C bond between the bromomethyl group and the cyclohexane ring.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₂BrF | Defines the elemental composition. uni.lu |

| Monoisotopic Mass | 194.01064 Da | The exact mass used for HRMS identification. uni.lu |

| Predicted [M+H]⁺ m/z | 195.01792 | Mass of the protonated molecule, commonly observed in ESI-MS. uni.lu |

| Isotopic Pattern | Two peaks at M and M+2 of ~1:1 ratio | Characteristic signature of a monobrominated compound. libretexts.org |

High-Resolution Nuclear Magnetic Resonance (NMR) for Detailed Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural and stereochemical elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

For a substituted cyclohexane like this compound, NMR is essential for determining the relative stereochemistry of the two substituents (cis or trans) and their preferred conformation (axial or equatorial). The chemical shifts (δ) of the protons and carbons are highly sensitive to their electronic environment. The electronegative fluorine and bromine atoms will cause deshielding, shifting the signals of nearby nuclei to a higher frequency (downfield). docbrown.info

The coupling constants (J-values) between adjacent protons are particularly informative for stereochemical assignment in cyclohexane rings. The magnitude of the coupling between two protons on adjacent carbons depends on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial protons, while smaller couplings (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial proton interactions.

Advanced 2D NMR techniques are used to establish the full structure:

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, helping to trace out the carbon skeleton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing definitive evidence for relative stereochemistry (e.g., distinguishing between cis and trans isomers). nih.gov

Variable-temperature (VT) NMR studies can also be conducted to investigate the conformational dynamics of the cyclohexane ring, such as the ring-flipping process and the equilibrium between different chair conformations. acs.org

Q & A

Q. What are the recommended methods for synthesizing 1-(Bromomethyl)-3-fluorocyclohexane in a laboratory setting?

A common approach involves bromination of a pre-fluorinated cyclohexane derivative. For example:

- Step 1 : Start with 3-fluorocyclohexanemethanol. React with HBr in the presence of a catalyst (e.g., PBr₃) to substitute the hydroxyl group with bromine.

- Step 2 : Purify the product via fractional distillation or column chromatography to achieve >95% purity (critical for downstream applications) .

- Validation : Confirm purity using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) .

Q. Key Considerations :

- Moisture-sensitive reactions require anhydrous conditions to avoid hydrolysis of the bromomethyl group.

- Use inert atmospheres (N₂/Ar) to stabilize intermediates.

Q. What safety precautions are critical when handling this compound?

- PPE : Wear flame-retardant antistatic lab coats, nitrile gloves (tested for chemical resistance), and safety goggles. Replace gloves immediately if contaminated .

- Ventilation : Use fume hoods for all procedures to mitigate inhalation risks (H226: Flammable liquid and vapor) .

- First Aid :

- Skin contact: Wash with soap and water for 15 minutes; seek medical attention if irritation persists.

- Inhalation: Move to fresh air; administer artificial respiration if breathing is impaired .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical Techniques :

Validation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?

- Steric Effects : The fluorine atom induces slight conformational rigidity in the cyclohexane ring, potentially favoring axial orientation of the bromomethyl group. This can alter reaction pathways in SN2 mechanisms .

- Electronic Effects : Fluorine’s electronegativity may polarize the C-Br bond, increasing electrophilicity at the brominated carbon.

- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., (bromomethyl)cyclohexane) under identical conditions (solvent, temperature) to isolate substituent effects .

Q. What strategies can resolve discrepancies in analytical data (e.g., NMR vs. GC-MS) for this compound?

- Scenario : NMR indicates a single isomer, but GC-MS shows multiple peaks.

- Resolution :

- Diastereomer Analysis : Check for chair conformers or diastereomeric impurities using low-temperature NMR (-40°C) to slow ring flipping .

- Chiral Chromatography : Use chiral columns (e.g., Chiralcel OD-H) to separate enantiomers if stereochemical purity is suspect .

- Contamination Check : Analyze by ICP-MS for trace metal catalysts (e.g., residual Br⁻ from incomplete purification) .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methods :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots .

- MD Simulations : Simulate solvation effects in common solvents (e.g., DMSO, THF) to predict transition states in SN1/SN2 mechanisms .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are the challenges in optimizing reaction yields for cross-coupling reactions using this compound?

- Key Issues :

- Competitive Elimination : The bromomethyl group may undergo β-hydride elimination under basic conditions, forming cyclohexene derivatives.

- Mitigation : Use bulky bases (e.g., DBU) to suppress elimination or switch to Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids .

- Yield Optimization Table :

| Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80°C | 62 | |

| NiCl₂(dppe) | DMF | 100°C | 48 |

Q. How does the compound’s stability vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.